Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate
CAS No.: 38899-05-7
Cat. No.: VC21354254
Molecular Formula: C6H12NNaO8S
Molecular Weight: 281.22 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 38899-05-7 |
---|---|
Molecular Formula | C6H12NNaO8S |
Molecular Weight | 281.22 g/mol |
IUPAC Name | sodium;N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate |
Standard InChI | InChI=1S/C6H13NO8S.Na/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9;/h1,3-7,9-12H,2H2,(H,13,14,15);/q;+1/p-1 |
Standard InChI Key | XEWPDPAXIJXJBU-UHFFFAOYSA-M |
Isomeric SMILES | C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O.[Na] |
SMILES | C(C(C(C(C(C=O)NS(=O)(=O)[O-])O)O)O)O.[Na+] |
Canonical SMILES | C(C(C(C(C(C=O)NS(=O)(=O)[O-])O)O)O)O.[Na+] |
Appearance | White to off-white powder |
Chemical Identity and Properties
Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate is an organosulfur compound characterized by its systematic stereochemistry and functional groups. The compound features multiple hydroxyl groups, which contribute significantly to its solubility and reactivity in biological systems.
Nomenclature and Identification
The compound is registered with several identifiers that help track it across chemical databases and literature:
Parameter | Information |
---|---|
Common Name | Sodium N-sulfoglucosamine |
Systematic IUPAC Name | N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamate |
CAS Registry Number | 38899-05-7 |
Molecular Formula | C₆H₁₂NNaO₈S |
European Community (EC) Number | 609-596-2 |
UNII Code | KM3ZY7P7S1 |
Other Names | N-Sulfo-glucosamine sodium salt |
Table 1: Identification parameters for sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate .
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that determine its behavior in various environments:
Property | Characteristic |
---|---|
Physical State | Solid |
Solubility | Highly soluble in water due to its multiple hydroxyl groups and ionic nature |
Storage Recommendation | Room temperature, inert atmosphere |
Chemical Reactivity | Reactive at the sulfamate group and multiple hydroxyl positions |
Safety Classification | For laboratory research purposes; not for drug or household use |
Table 2: Physical and chemical properties of sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate .
Structural Characteristics
Stereochemistry and Molecular Structure
The compound's name explicitly details its stereochemical configuration with four stereocenters (2R,3R,4S,5R), indicating the precise three-dimensional arrangement of atoms. This stereochemistry is crucial for its recognition by enzymes and interaction with biological systems .
Functional Groups and Reactivity
Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate contains several key functional groups that contribute to its chemical behavior:
-
Sulfamate group (-NHSO₃⁻): The primary reactive site for enzymatic hydrolysis
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Multiple hydroxyl groups: Contribute to hydrogen bonding capabilities and solubility
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Carbonyl group: Provides potential for reduction reactions
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Sodium counterion: Enhances water solubility and influences ionic interactions
These functional groups enable the compound to participate in various biochemical processes, particularly in glycosaminoglycan metabolism .
Biological Significance
Role in Glycosaminoglycan Metabolism
Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate is structurally related to components found in heparan sulfate (HS), a type of glycosaminoglycan present in cell surfaces and the extracellular matrix. Specifically, it resembles N-sulfoglucosamine residues that are key structural components of HS .
In biological systems, compounds containing N-sulfoglucosamine moieties are processed by specific enzymes, particularly N-sulfoglucosamine sulfohydrolase (SGSH), which catalyzes the hydrolysis of the sulfamate bond:
N-sulfo-D-glucosamine + H₂O → D-glucosamine + sulfate
This reaction represents a critical step in the lysosomal degradation pathway of heparan sulfate, and disruptions in this process are associated with lysosomal storage disorders such as mucopolysaccharidosis type IIIA (MPS IIIA) .
Enzymatic Interactions
The compound interacts specifically with N-sulfoglucosamine sulfohydrolase (SGSH), also known as sulfamidase or heparin sulfamidase. This enzyme is notable as the only known mammalian sulfatase capable of cleaving sulfamate bonds . The specific stereochemistry of sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate is crucial for recognition by this enzyme.
Research has elucidated the sequential action of different sulfatases involved in the lysosomal catabolism of 3-O-sulfated glucosamine residues in heparan sulfate, with SGSH playing a pivotal role in this process .
Analytical Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used to characterize N-sulfated glucosamine compounds. The ¹H and ¹⁵N NMR chemical shifts provide valuable information about the molecular structure and interactions.
Research by Langeslay et al. has characterized the exchange properties of sulfamate protons in related compounds, offering insights into potential hydrogen bonding and structural interactions. The temperature coefficients, energy barriers for solvent exchange (ΔG⧧), and solvent exchange rates have been determined for various glucosamine derivatives .
Parameter | Value for related sulfamate compounds |
---|---|
Temperature coefficient | 3.8-7.4 ppb/K (N-sulfoglucosamine) |
Energy barrier (ΔG⧧) | 15.1-15.6 kcal/mol (sulfamate protons) |
Solvent exchange rate | Varies based on stereochemistry and adjacent groups |
Table 3: NMR parameters for N-sulfated glucosamine compounds .
HPLC and Other Analytical Methods
High-Performance Liquid Chromatography (HPLC) has been employed to analyze the products of enzymatic reactions involving N-sulfoglucosamine compounds. For instance, reversed-phase HPLC has been used to analyze the products of reactions catalyzed by Arylsulfatase G (ARSG) on 3-O-sulfated monosaccharides after chemical addition of fluorescent dyes like 2-aminoacridone or 2-aminobenzoic acid .
Additionally, disaccharide analysis following exhaustive digestion by heparin lyase II has been used to monitor the conversion of GlcNAc to GlcNS in polysaccharides, demonstrating the importance of analytical techniques in tracking N-sulfation dynamics .
Research Applications
Enzyme Assays and Substrate Studies
Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate and related compounds have been employed in enzyme assays to study the activity of sulfatases and sulfamidases. For example, the activity of recombinant human sulfamidase (rhSGSH) has been evaluated using coupled enzyme systems that link SGSH activity to other sulfotransferases .
Research has demonstrated that rhSGSH can effectively process N-sulfoglucosamine-containing substrates, with the following kinetic parameters:
Substrate | kcat (min⁻¹) | KM |
---|---|---|
Synthetic substrates | 0.09 | 3.4 μM |
Heparan sulfate (HS) | 0.21 | 0.5 mg mL⁻¹ (~329 μM) |
E. coli K5 polysaccharide | 0.14 | 0.8 mg mL⁻¹ (~527 μM) |
Table 4: Kinetic parameters for rhSGSH with various substrates .
Therapeutic Research
Compounds containing N-sulfoglucosamine moieties have been explored in therapeutic research, particularly for lysosomal storage disorders. Studies have investigated the potential of enzyme replacement therapy using recombinant human sulfamidase (rhSGSH) to treat mucopolysaccharidosis type IIIA (MPS IIIA) .
In animal models, intracerebroventricular (ICV) injection of rhSGSH has shown promising results, with a tissue half-life of approximately 9 days and widespread distribution throughout the brain. Following treatment, both total heparan sulfate (HS) and disease-specific HS non-reducing end (HS-NRE) markers were significantly reduced, demonstrating the therapeutic potential of targeting this biochemical pathway .
Comparative Analysis with Related Compounds
Comparison with Potassium Salt Analog
The potassium salt analog, N-sulfo-glucosamine potassium salt (CAS: 31284-96-5), shares many chemical properties with the sodium salt but displays distinct characteristics that affect its applications and market position.
Parameter | Sodium N-sulfoglucosamine | Potassium N-sulfoglucosamine |
---|---|---|
CAS Number | 38899-05-7 | 31284-96-5 |
Molecular Formula | C₆H₁₂NNaO₈S | C₆H₁₄KNO₈S |
Molecular Weight | ~282.22 | 299.34 |
Primary Applications | Laboratory research | Pharmaceutical and food additives |
Market Growth | Limited information | Strong growth projected (7% CAGR) |
Table 5: Comparison between sodium and potassium salts of N-sulfoglucosamine .
The potassium salt has gained traction in pharmaceutical applications and as a food additive, with a projected market size of $150-200 million USD by 2025, growing at approximately 7% CAGR .
Comparison with Other Glucosamine Derivatives
Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate can be compared with other glucosamine derivatives, such as D-glucose 6-phosphate sodium salt:
Parameter | Sodium N-sulfoglucosamine | D-glucose 6-phosphate sodium salt |
---|---|---|
CAS Number | 38899-05-7 | 54010-71-8 |
Molecular Formula | C₆H₁₂NNaO₈S | C₆H₁₂NaO₉P |
Functional Group | Sulfamate (-NHSO₃⁻) | Phosphate (-OPO₃H⁻) |
Biological Role | Heparan sulfate metabolism | Glycolysis, pentose phosphate pathway |
Table 6: Comparison between sodium N-sulfoglucosamine and D-glucose 6-phosphate sodium salt .
These structural differences result in distinct biological roles and applications, highlighting the importance of specific functional groups in determining a compound's biochemical behavior.
Market Insights and Future Perspectives
Current Market Status
While specific market data for sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate is limited, the related potassium salt market provides some insights. The N-sulfo-glucosamine potassium salt market is experiencing robust growth, driven by increasing demand from pharmaceutical and food additive sectors .
Key market trends include:
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Development of more efficient and sustainable production methods
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Increasing focus on product purity and standardization
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Growing regulatory scrutiny demanding higher quality control
Future Research Directions
Future research on sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate is likely to focus on several promising areas:
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Detailed structural studies using advanced analytical techniques to better understand its three-dimensional conformation and interactions
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Further exploration of its role in enzyme assays and as a reference standard for glycosaminoglycan research
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Investigation of potential therapeutic applications, particularly in lysosomal storage disorders
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Development of improved synthetic routes to enhance purity and reduce production costs
The compound's unique structure and biological relevance position it as an important tool in glycobiology research and pharmaceutical development .
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